molecular formula C20H14O6 B4324915 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B4324915
M. Wt: 350.3 g/mol
InChI Key: DJJRUQKPOUBAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate precursors under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer, neuroprotective, and cardioprotective effects.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

What sets 4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione apart is its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and chromene moieties allows for diverse interactions with biological targets and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-25-15-8-10(6-7-14(15)21)13-9-16(22)26-20-17(13)18(23)11-4-2-3-5-12(11)19(20)24/h2-8,13,21H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJRUQKPOUBAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 2
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 3
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 4
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 5
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Reactant of Route 6
4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.